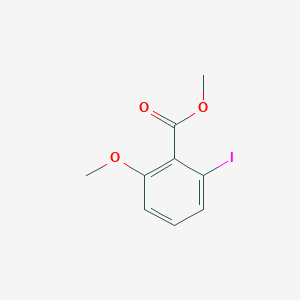

Methyl 2-iodo-6-methoxybenzoate

Description

Methyl 2-iodo-6-methoxybenzoate (C₉H₉IO₃) is a halogenated aromatic ester featuring a methoxy group at the 6-position and an iodine atom at the 2-position of the benzoate scaffold. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Sonogashira couplings, due to the iodine atom’s superior leaving-group ability compared to lighter halogens like bromine or chlorine. For instance, highlights its use in a palladium-catalyzed reaction with 1-pentyne to form complex organic structures under microwave irradiation . Its structural framework—combining electron-donating (methoxy) and bulky halogen (iodo) substituents—makes it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-iodo-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQWVJWPFLNUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-6-methoxybenzoate can be synthesized through the esterification of 2-iodobenzoic acid with methanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The process can be summarized as follows:

Reactants: 2-iodobenzoic acid and methanol.

Catalyst: Sulfuric acid or another suitable acid catalyst.

Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-6-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.

Major Products Formed

Substitution Reactions: Formation of various substituted benzoates.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-iodo-6-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-iodo-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (C₉H₁₀BrNO₃)

- Substituents: Bromine (2-position), methoxy (3-position), and amino (6-position).

- Reactivity: The bromine atom is less reactive in cross-couplings compared to iodine, requiring stronger bases or higher temperatures. The amino group enhances nucleophilicity, enabling participation in condensation or amidation reactions.

- Applications: Serves as a key intermediate in pharmaceutical synthesis (e.g., agrochemicals and specialty chemicals) due to its dual functionality (amino and halogen groups) .

Methyl Salicylate (C₈H₈O₃)

- Substituents : Hydroxyl group esterified as a methoxy (ortho to the ester).

- Reactivity : Lacks halogen substituents, limiting its utility in metal-catalyzed couplings. The electron-rich aromatic ring facilitates electrophilic substitutions.

- Applications : Widely used in fragrances, topical analgesics, and as a precursor in organic synthesis. Differs from Methyl 2-iodo-6-methoxybenzoate in its lack of halogen-directed reactivity .

Sandaracopimaric Acid Methyl Esters (Diterpene Derivatives)

- Structure : Polycyclic diterpene esters with methyl groups (e.g., ).

- Reactivity: Non-aromatic, with reactivity dominated by conjugated double bonds and carboxylic ester groups.

- Applications : Studied for antimicrobial and anti-inflammatory properties, contrasting with the synthetic utility of halogenated benzoates .

Comparative Analysis of Halogenated Benzoates

Key Observations :

- Iodine vs. Bromine : The iodine atom in this compound facilitates faster oxidative addition in palladium-catalyzed reactions compared to bromine analogs, reducing reaction times and energy input .

- Amino vs. Methoxy Groups: The amino group in Methyl 6-amino-2-bromo-3-methoxybenzoate introduces hydrogen-bonding capability, expanding its utility in designing bioactive molecules .

Physicochemical Properties and Stability

While direct data on solubility or melting points are absent in the provided evidence, inferences can be made:

- Polarity: this compound is less polar than its amino-substituted analog due to the absence of a hydrophilic amino group.

- Stability : Iodine’s larger atomic size may reduce thermal stability compared to bromine or chlorine analogs, necessitating low-temperature storage.

Biological Activity

Methyl 2-iodo-6-methoxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an iodine atom and a methoxy group on the aromatic ring. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a screening for antibacterial activity, it was found to exhibit notable effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as 6.25 µg/mL, indicating a potent bactericidal effect .

Table 1: Antibacterial Activity of this compound

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |

|---|---|---|---|

| This compound | 6.25 | 12.5 | Yes |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of compounds. This compound demonstrated an IC50 value greater than 66 µM against Beas-2B cells, indicating a relatively low cytotoxic effect at its active concentrations . This suggests that while it is effective against bacterial strains, it poses minimal risk to human cell lines at therapeutic doses.

Table 2: Cytotoxicity Profile

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >66 | Beas-2B |

Anti-HIV Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Compounds structurally related to it have shown promising anti-HIV activity, with some derivatives exhibiting EC50 values in the nanomolar range . This highlights the potential for further development into antiviral agents.

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the iodine atom is believed to enhance its reactivity and contribute to its biological efficacy .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of benzoate compounds revealed that this compound exhibited superior activity against MRSA compared to other analogs. The study concluded that modifications at specific positions on the aromatic ring could significantly influence biological activity, leading to the development of more effective antimicrobial agents .

Evaluation of Cytotoxic Effects

In another investigation focusing on cytotoxicity, researchers evaluated the effects of this compound on different cancer cell lines. The findings indicated that while the compound was effective in inhibiting bacterial growth, its impact on cancer cells was less pronounced, suggesting selective toxicity that could be advantageous in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.